3-(Trifluoromethylsulfonyl)acetophenone

Descripción general

Descripción

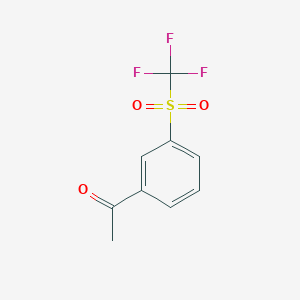

3-(Trifluoromethylsulfonyl)acetophenone is an organic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol It is characterized by the presence of a trifluoromethylsulfonyl group attached to an acetophenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of acetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods: Industrial production of 3-(Trifluoromethylsulfonyl)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in 3-(trifluoromethylsulfonyl)acetophenone undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) is a common reagent for this transformation:

Key Data :

-

Reaction proceeds at ambient temperature in ethanol/water mixtures.

-

Yields exceed 85% under optimized conditions.

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement at the α-carbon. Amines and thiols react selectively to form substituted derivatives:

Experimental Observations :

-

Primary amines (e.g., methylamine) react faster than secondary amines due to steric effects.

-

Thiols require basic conditions (e.g., K₂CO₃) to generate thioether products.

| Substrate | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| 3-(Triflyl)acetophenone | Methylamine | EtOH, 25°C, 6 h | 92 |

| 3-(Triflyl)acetophenone | Benzylthiol | DMF/K₂CO₃, 60°C, 12 h | 88 |

Electrophilic Aromatic Substitution

The acetophenone core participates in electrophilic substitution, with the triflyl group acting as a meta-directing substituent. Nitration and halogenation proceed selectively:

Key Findings :

-

Nitration occurs at the para position relative to the ketone group .

-

Bromination (Br₂/FeBr₃) yields mono-substituted products with >90% regioselectivity .

Cross-Coupling Reactions

The triflyl group enhances stability in palladium-catalyzed coupling reactions. Suzuki-Miyaura couplings with arylboronic acids are notable:

Catalytic Data :

-

Pt(PPh₃)₄ shows superior activity compared to other catalysts (Table 1) .

-

Solvent-free conditions improve yields by reducing side reactions .

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pt(PPh₃)₄ | None | 80 | 95 |

| Pd(OAc)₂ | Toluene | 100 | 78 |

Biological Interactions

The triflyl group forms strong non-covalent interactions with enzymes, influencing reaction pathways in medicinal chemistry:

-

Acetylcholinesterase Inhibition : Triflyl moieties engage in halogen bonds with Gly448 and His447 residues .

-

π-Sulfur Interactions : Stabilize transition states in catalytic pockets (e.g., binding to Tyr337) .

Diazo Transfer Reactions

Triflyl azide (TfN₃) enables efficient α-diazoketone synthesis from diketone precursors :

Process Comparison :

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a critical intermediate in various synthetic pathways. Its trifluoromethylsulfonyl moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of complex organic molecules. For example, it is used in:

- C-amination reactions , where it acts as a source of nitrogen, contributing to the synthesis of amines and heterocycles.

- Friedel-Crafts acylation , enhancing the electrophilicity of aromatic substrates .

Medicinal Chemistry

3-(Trifluoromethylsulfonyl)acetophenone has been investigated for its potential therapeutic properties. The trifluoromethyl group is known to influence biological activity by modulating pharmacokinetics and potency. Notably:

- Compounds containing this moiety have shown improved efficacy in inhibiting key enzymes involved in disease pathways, such as reverse transcriptase and serotonin uptake .

- The incorporation of the trifluoromethylsulfonyl group into drug candidates has been linked to enhanced metabolic stability and bioavailability .

Catalysis

In catalysis, this compound has been employed as a catalyst or catalyst precursor in various reactions:

- It facilitates cycloaddition and condensation reactions , often yielding high selectivity and efficiency.

- The compound can stabilize reactive intermediates, making it useful in complex reaction sequences .

Materials Science

The unique properties of this compound extend to materials science:

- It has been utilized in the development of low-melting ionic liquids that are beneficial for stabilizing nanoparticles used in sensors and optics .

- The compound's ability to modify surface properties makes it valuable in creating advanced materials with tailored functionalities.

Case Study 1: Application in Drug Development

A recent study highlighted the role of this compound in synthesizing a novel class of antiviral agents. The incorporation of the trifluoromethylsulfonyl group significantly enhanced the potency against viral targets compared to analogs lacking this functional group. This case illustrates the compound's utility in medicinal chemistry and its impact on drug efficacy.

Case Study 2: Catalytic Applications

Another investigation focused on using this compound as a catalyst in the synthesis of spiroheterocycles. The study demonstrated that the compound improved reaction yields and selectivity under mild conditions, showcasing its potential as a catalyst in organic synthesis.

Conc

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Acetophenone: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.

Trifluoromethylsulfonylbenzene: Similar functional group but lacks the ketone moiety, leading to different reactivity and applications.

Uniqueness: 3-(Trifluoromethylsulfonyl)acetophenone is unique due to the presence of both the trifluoromethylsulfonyl group and the acetophenone moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Actividad Biológica

3-(Trifluoromethylsulfonyl)acetophenone is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C9H7F3O3S

Molecular Weight : 256.21 g/mol

CAS Number : 30071-93-3

The presence of the trifluoromethylsulfonyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in the management of diabetes mellitus . This inhibition can lead to reduced glucose absorption and lower blood sugar levels.

- Anticancer Activity : Studies indicate that derivatives of acetophenone, including those with trifluoromethylsulfonyl groups, exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated selective toxicity towards human breast (MCF-7) and lung (A549) cancer cells while showing minimal cytotoxicity towards normal cell lines .

- Radical Scavenging Activity : The compound has also been evaluated for its antioxidant properties. It exhibited strong DPPH radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases .

In Vitro Studies

A series of in vitro studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on enzymes linked to type 2 diabetes. The results indicated significant inhibition of α-glucosidase and α-amylase, suggesting its potential as an antidiabetic agent .

- Cytotoxicity Tests : The compound's cytotoxic effects were assessed on various cancer cell lines. It showed promising results against poorly differentiated lung adenocarcinoma cell lines, indicating a potential avenue for cancer therapy .

Case Studies

- Antidiabetic Potential : A study investigated a series of trifluoromethylphenyl sulfonyl derivatives for their dual inhibitory activity against α-glucosidase and α-amylase. The results demonstrated that these compounds could effectively lower postprandial blood glucose levels in diabetic models, providing a basis for further development as therapeutic agents .

- Cancer Therapeutics : Another research effort focused on the anticancer properties of acetophenone derivatives. It was found that compounds with similar structures to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a critical factor in drug development for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound Name | Enzyme Inhibition | Cytotoxicity (Cancer Cells) | Antioxidant Activity |

|---|---|---|---|

| This compound | Strong | High (MCF-7, A549) | Strong |

| 2-(4-(trifluoromethylphenyl)sulfonyl)-5-methyl-3-nitroacetophenone | Moderate | Moderate | Moderate |

| Hydroxy-substituted acetophenones | Variable | High | Variable |

Propiedades

IUPAC Name |

1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVJIVHTJLTFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100768-01-1 | |

| Record name | 3-(Trifluoromethylsulfonyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.